![molecular formula C18H21N5O3S B2736190 2-(2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide CAS No. 921508-76-1](/img/structure/B2736190.png)
2-(2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a cyclopentylureido moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
科学的研究の応用
2-(2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
While the specific mechanism of action for “2-(2-(2-(3-Cyclopentylureido)thiazol-4-yl)acetamido)benzamide” is not available, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
将来の方向性
The future directions for research on “2-(2-(2-(3-Cyclopentylureido)thiazol-4-yl)acetamido)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Thiazoles exhibit a wide range of biological activities, making them a promising area for future research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The cyclopentylureido group is introduced through a urea formation reaction, where cyclopentylamine reacts with an isocyanate derivative. The final step involves the coupling of the thiazole derivative with the benzamide group under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the thiazole synthesis and automated systems for the coupling reactions. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-(2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides or thiazoles.
類似化合物との比較
Similar Compounds
- 2-(2-(2-(3-Cyclopentylureido)thiazol-4-yl)acetamido)benzoic acid
- 2-(2-(2-(3-Cyclopentylureido)thiazol-4-yl)acetamido)benzylamine
- 2-(2-(2-(3-Cyclopentylureido)thiazol-4-yl)acetamido)benzyl alcohol
Uniqueness
2-(2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the cyclopentylureido group enhances its binding affinity to certain molecular targets, while the thiazole ring contributes to its stability and reactivity.
特性
IUPAC Name |
2-[[2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c19-16(25)13-7-3-4-8-14(13)22-15(24)9-12-10-27-18(21-12)23-17(26)20-11-5-1-2-6-11/h3-4,7-8,10-11H,1-2,5-6,9H2,(H2,19,25)(H,22,24)(H2,20,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEMOCGXLUZPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-Methyl-N-[2-oxo-2-[[(1R)-1-phenylpropyl]amino]ethyl]prop-2-enamide](/img/structure/B2736107.png)
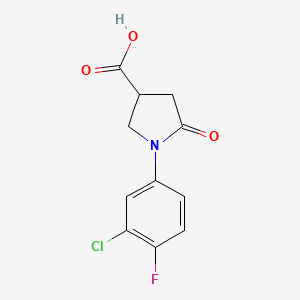
![methyl 4-methoxy-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate](/img/structure/B2736113.png)
![2-(benzylsulfanyl)-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2736114.png)
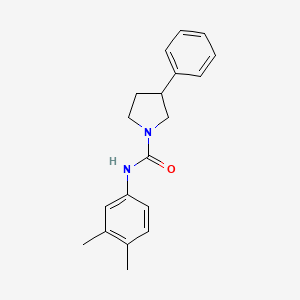

![(3Ar,6aR)-5-ethyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2736120.png)
![2-((4-Aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid](/img/structure/B2736122.png)
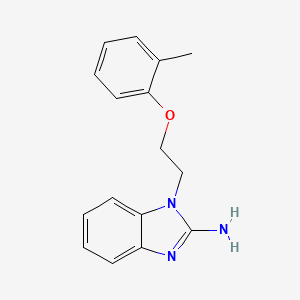
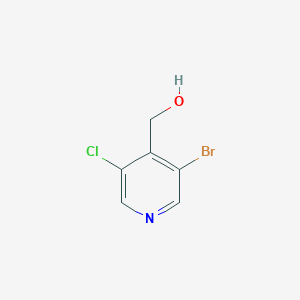
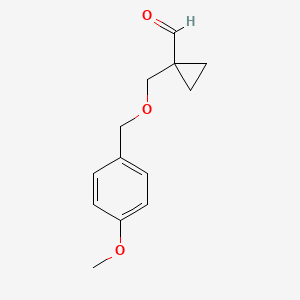
![4-(piperidine-1-sulfonyl)-N-{3-[4-(piperidine-1-sulfonyl)benzamido]pyridin-4-yl}benzamide](/img/structure/B2736128.png)
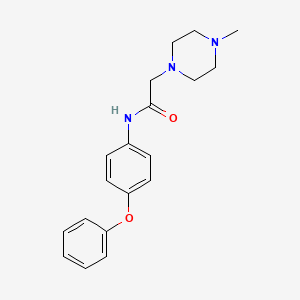
![N-[4-(difluoromethoxy)phenyl]-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide](/img/structure/B2736130.png)
